molecular formula C7H9N3O4 B1488342 Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 400877-56-7

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No. B1488342
M. Wt: 199.16 g/mol
InChI Key: IFHXCLWXSRCTAX-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

To a solution of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester (1.97 g, 9.89 mmol; prepared from 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid according to WO 2009/026241) in EtOH (20 ml) under argon atmosphere was added 10% Pd/C (200 mg). The black suspension was stirred at r.t. under a hydrogen atmosphere for 20 h. The catalyst was filtered off and washed with EtOH. The product was obtained upon evaporation as light brown oil (1.63 g, 97%) and used without further purification.
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:14])[N:8]=[CH:9][C:10]=1[N+:11]([O-])=O)=[O:5])[CH3:2]>CCO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:14])[N:8]=[CH:9][C:10]=1[NH2:11])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=CC1[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The black suspension was stirred at r.t. under a hydrogen atmosphere for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=CC1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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